2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine
Description
Significance of Bridged and Polycyclic Organophosphorus Systems in Modern Chemical Research
Bridged and polycyclic organophosphorus systems represent a cornerstone of modern chemical research, primarily owing to their well-defined three-dimensional structures. google.com This structural preorganization, a direct consequence of the cyclic and often caged architectures, imparts unique stereoelectronic properties that are not readily accessible in their acyclic counterparts. The rigid framework can enforce specific bond angles and distances around the phosphorus center, thereby influencing its hybridization, reactivity, and coordination behavior.
These systems are of paramount importance in several areas of chemistry:
Ligand Design for Catalysis: The constrained nature of polycyclic phosphines makes them exceptional ligands in transition metal catalysis. The defined steric bulk and electronic properties can lead to high levels of selectivity (chemo-, regio-, and enantioselectivity) in a wide range of catalytic transformations.
Materials Science: The inherent rigidity and thermal stability of polycyclic organophosphorus compounds make them attractive building blocks for novel polymers and materials with tailored electronic and photophysical properties.
Bioorganic and Medicinal Chemistry: The incorporation of phosphorus into polycyclic scaffolds has been explored for the development of biologically active molecules. The unique spatial arrangement of functional groups can lead to specific interactions with biological targets.
The study of these systems continues to push the boundaries of synthetic chemistry and our understanding of structure-reactivity relationships.
Historical Development and Evolution of Dioxaphosphinine Chemistry
The chemistry of dioxaphosphinines, six-membered rings containing two oxygen atoms and one phosphorus atom, has a rich history rooted in the broader field of organophosphorus chemistry. The initial developments can be traced back to the early to mid-20th century with the pioneering work of chemists like Arbuzov and Kabachnik, who laid the foundations for the synthesis and understanding of organophosphorus compounds. mdpi.com
The evolution of dioxaphosphinine chemistry can be broadly categorized into several key phases:
Early Explorations (mid-20th Century): Initial studies focused on the synthesis of simple dioxaphosphinanes and dioxaphosphorinanes derived from 1,3-diols. The primary interest was in understanding the fundamental reactivity of these cyclic phosphorus esters and phosphites.
Stereochemical Investigations (late 20th Century): With the advent of advanced spectroscopic techniques, particularly NMR spectroscopy, researchers began to investigate the stereochemical intricacies of dioxaphosphinines. The conformational analysis of the six-membered ring and the influence of substituents on the phosphorus atom became a major focus.
Expansion to Complex Systems (late 20th to 21st Century): The field has since expanded to include more complex and structurally diverse dioxaphosphinine systems, including those integrated into polycyclic and bridged frameworks. This has been driven by the quest for new ligands for catalysis, novel materials, and biologically active compounds.
The development of synthetic methodologies to access functionalized and stereochemically defined dioxaphosphinines has been a continuous and evolving area of research.
Structural and Electronic Characteristics of the Naphtho[1,8-de] Framework and its Influence on Phosphorus Chemistry
The naphtho[1,8-de] framework is a defining feature of the target molecule, and its unique geometry exerts a profound influence on the attached phosphorus-containing ring. This framework is derived from naphthalene (B1677914), where substituents are placed at the 1 and 8 positions, also known as the peri positions.
Key Structural and Electronic Features:
Proximity of Peri-Substituents: The most critical aspect of the naphtho[1,8-de] framework is the close spatial proximity of the substituents at the 1 and 8 positions. st-andrews.ac.uk This enforced closeness leads to significant steric strain and can facilitate through-space interactions between the substituents.
Planarity and Rigidity: The naphthalene backbone is a rigid and planar aromatic system. st-andrews.ac.uk This rigidity is imparted to the fused dioxaphosphinine ring, restricting its conformational flexibility.
Electronic Effects: The naphthalene ring system is an electron-rich aromatic scaffold. This electronic character can influence the reactivity of the phosphorus center, for example, by affecting its nucleophilicity or electrophilicity. The electronic properties of the naphthalene core can be further modulated by the introduction of substituents on the aromatic rings. researchgate.netmdpi.com
Influence on Phosphorus Chemistry:
The integration of a dioxaphosphinine ring into the naphtho[1,8-de] framework leads to several notable consequences for the phosphorus atom:
Strained Ring System: The fusion of the six-membered dioxaphosphinine ring to the rigid naphthalene backbone results in a strained system. This strain can manifest in distorted bond angles and lengths, which in turn can enhance the reactivity of the P-Cl bond in 2-Chloronaphtho[1,8-de] nih.govgoogle.comdioxaphosphinine.
Modified Stereoelectronics: The fixed orientation of the oxygen atoms, dictated by the naphthalene framework, influences the electronic environment around the phosphorus atom. This can affect the stability of different oxidation states of phosphorus and the stereochemical outcome of reactions at the phosphorus center.
Potential for Transannular Interactions: The close proximity of the phosphorus atom to the naphthalene π-system allows for the possibility of transannular electronic interactions, which could modulate the reactivity and spectroscopic properties of the molecule.
The interplay between the rigid polycyclic framework and the reactive phosphorus center is a key area of interest in the study of these compounds.
Overview of Research Gaps and Emerging Opportunities in This Compound Class
Despite the foundational knowledge in organophosphorus and naphthalene chemistry, the specific class of Naphtho[1,8-de] nih.govgoogle.comdioxaphosphinines remains a relatively underexplored area of research. This presents several exciting opportunities for future investigation.
Identified Research Gaps:
Limited Synthetic Diversity: There is a lack of general and versatile synthetic methods for the preparation of a wide range of substituted Naphtho[1,8-de] nih.govgoogle.comdioxaphosphinines. The development of new synthetic routes would enable a more systematic investigation of structure-property relationships.
Scarcity of Reactivity Data: The reactivity of 2-Chloronaphtho[1,8-de] nih.govgoogle.comdioxaphosphinine and its derivatives is not well-documented. A thorough exploration of its reactions with various nucleophiles and electrophiles would provide valuable insights into its chemical behavior.
Lack of Application-Focused Studies: To date, there have been few, if any, studies exploring the practical applications of these compounds, for instance, as ligands in catalysis or as building blocks for functional materials.
Emerging Opportunities:
Catalyst Development: The unique steric and electronic properties of Naphtho[1,8-de] nih.govgoogle.comdioxaphosphinine derivatives make them promising candidates for the development of novel ligands for asymmetric catalysis and other challenging transformations.
Design of Functional Materials: The rigid and planar nature of the naphtho[1,8-de] framework, combined with the potential for tuning the electronic properties of the phosphorus center, offers opportunities for the design of new organic electronic materials with interesting photophysical or redox properties.
Exploration of Novel Bonding and Reactivity: The strained nature of the dioxaphosphinine ring in this framework may lead to unusual bonding situations and novel reaction pathways that are not observed in more conventional organophosphorus compounds.
The systematic exploration of this compound class holds significant promise for advancing our understanding of fundamental organophosphorus chemistry and for the development of new technologies.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-dioxa-3-phosphatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClO2P/c11-14-12-8-5-1-3-7-4-2-6-9(13-14)10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNLQOLORCUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OP(OC3=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloronaphtho 1,8 De 1 2 3 Dioxaphosphinine
Precursor Synthesis and Functionalization of Naphthalene (B1677914) Scaffolds
The primary precursor for the synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine is naphthalene-1,8-diol (B1214196). The strategic placement of the two hydroxyl groups in the peri-positions of the naphthalene ring is crucial for the subsequent cyclization step to form the six-membered dioxaphosphinine ring. The steric strain between substituents in the 1,8-positions of naphthalene derivatives can lead to unusual physical properties and reactivity, making the synthesis of this precursor a critical starting point.
The synthesis of naphthalene-1,8-diol can be approached through several routes. One common method involves the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium (B8443419) salt. In this process, the disulfonic acid salt is heated with a mixture of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The addition of a small amount of phenol (B47542) can act as an antioxidant, preventing the oxidation of the resulting naphthalenediphenol salt at high temperatures and thereby improving the selectivity and purity of the product.
Another approach involves the microbial oxidation of 1-naphthol (B170400) using mutant strains of Pseudomonas fluorescens. This biotransformation proceeds through unstable dihydrodiol intermediates that spontaneously dehydrate to yield dihydroxynaphthalene isomers. While this method offers a potentially greener route, controlling the regioselectivity to obtain the desired 1,8-isomer is a significant challenge.
Further functionalization of the naphthalene scaffold, if required, can be achieved through various electrophilic substitution reactions, although the directing effects of the hydroxyl groups must be carefully considered. However, for the direct synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine, the primary focus remains on obtaining high-purity naphthalene-1,8-diol.
Targeted Synthesis Routes to the Dioxaphosphinine Core
The formation of the dioxaphosphinine ring is the key step in the synthesis of the target molecule. This is typically achieved through a phosphorylation and cyclization reaction involving the naphthalene-1,8-diol precursor and a suitable phosphorus-containing reagent.
Phosphorylation and Cyclization Strategies
The most direct method for the synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine is the reaction of naphthalene-1,8-diol with phosphorus trichloride (B1173362) (PCl₃). In this reaction, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of two molecules of hydrogen chloride (HCl) to form the cyclic phosphorodichloridite.
The general mechanism involves the initial formation of a phosphite (B83602) intermediate. The lone pair of electrons on one of the oxygen atoms of the diol attacks the phosphorus atom of PCl₃, leading to the displacement of a chloride ion. A subsequent intramolecular reaction or reaction with a second molecule of the diol can occur, but in the case of 1,8-diols, the proximity of the second hydroxyl group strongly favors an intramolecular cyclization. The reaction is driven to completion by the formation of the stable six-membered ring and the liberation of HCl gas.
Investigation of Solvent-Dependent Synthesis Protocols
The choice of solvent plays a critical role in the synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine. The solvent must be inert to the highly reactive phosphorus trichloride and the acidic HCl byproduct. Common solvents for such reactions include anhydrous non-polar organic solvents like dichloromethane, trichloroethane, toluene, or cyclohexane.
The polarity of the solvent can influence the reaction rate and the solubility of the reactants and intermediates. A key consideration is the efficient removal of the HCl gas generated during the reaction. The dissolution of HCl in the reaction mixture can lead to side reactions and a decrease in product yield and purity. Therefore, solvents with low HCl solubility are often preferred. In some procedures, a stream of an inert gas, such as nitrogen, is passed through the reaction mixture to facilitate the removal of HCl.
| Solvent | Key Properties | Impact on Reaction |
| Dichloromethane | Inert, good solubility for reactants | Commonly used, facilitates reaction at low temperatures |
| Toluene | Inert, higher boiling point | Allows for a wider range of reaction temperatures |
| Cyclohexane | Non-polar, low HCl solubility | May improve product purity by minimizing side reactions |
Catalyst-Mediated and Green Chemistry Approaches in Synthesis
While the direct reaction of naphthalene-1,8-diol with phosphorus trichloride is often effective, catalyst-mediated approaches can offer advantages in terms of reaction rate and selectivity. Lewis bases, such as tertiary amines (e.g., triethylamine) or pyridine (B92270), can be used to scavenge the HCl produced, driving the reaction to completion and preventing acid-catalyzed side reactions. However, the use of such bases necessitates an additional separation step to remove the resulting ammonium (B1175870) salt.
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of greener solvents, minimizing the use of hazardous reagents, and developing solvent-free reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. While specific applications of MAOS to the synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine are not widely reported, it represents a promising area for future research. Another green approach is the use of biocatalysis, although its application to this specific transformation remains a challenge. The overarching goals of green chemistry in this context are to reduce waste, improve atom economy, and utilize less hazardous chemical processes. researchgate.netfrontiersin.orgnih.gov
Optimization of Reaction Parameters for Yield, Purity, and Scalability
The successful synthesis of 2-Chloronaphtho[1,8-de] researchgate.netfrontiersin.orgnih.govdioxaphosphinine with high yield and purity, particularly on a larger scale, requires careful optimization of several reaction parameters.
Effects of Temperature, Pressure, and Reaction Time on Product Formation
Temperature: The reaction between naphthalene-1,8-diol and phosphorus trichloride is typically exothermic. Controlling the reaction temperature is crucial to prevent side reactions and the formation of impurities. The reaction is often carried out at low temperatures, for example, by adding the diol dropwise to a cooled solution of phosphorus trichloride. Maintaining a low temperature during the initial stages of the reaction helps to control the reaction rate and minimize the formation of oligomeric byproducts. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion.
Pressure: The reaction is generally carried out at atmospheric pressure. However, applying a vacuum after the reaction is complete can be an effective method for removing any remaining HCl and volatile impurities. For the final purification of the product, reduced pressure distillation is often employed.
Reaction Time: The optimal reaction time depends on the reaction temperature and the scale of the synthesis. Insufficient reaction time will result in incomplete conversion of the starting materials, while excessively long reaction times may lead to the degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time. Typically, reaction times can range from a few hours to overnight.
The interplay of these parameters is critical for achieving a high yield of a pure product. A systematic study of these variables, potentially using a design of experiments (DoE) approach, can lead to a robust and scalable synthetic protocol.
| Parameter | General Range | Effect on Yield and Purity |
| Temperature | 0 °C to reflux | Lower temperatures favor selectivity; higher temperatures increase reaction rate but may lead to impurities. |
| Pressure | Atmospheric / Vacuum | Atmospheric for reaction; vacuum for purification and removal of HCl. |
| Reaction Time | 2 - 24 hours | Needs to be optimized to ensure complete conversion without product degradation. |
Stereochemical Control in Synthesis
While specific studies on the stereochemical control in the synthesis of 2-Chloronaphtho[1,8-de] nih.govnih.govresearchgate.netdioxaphosphinine are not extensively documented, the principles of asymmetric synthesis for related P-chiral phosphorus heterocycles can be applied. researchgate.net The phosphorus atom in this compound is a stereocenter, and controlling its configuration is crucial for potential applications in asymmetric catalysis.
One of the primary strategies for inducing stereoselectivity in the formation of similar phosphite rings involves the use of chiral catalysts during the phosphitylation of a diol. nih.gov Chiral Brønsted acids, for instance, have been shown to effectively catalyze the formation of P-stereogenic phosphorous compounds. nih.gov In the context of 2-Chloronaphtho[1,8-de] nih.govnih.govresearchgate.netdioxaphosphinine, a chiral catalyst could be employed to favor the formation of one enantiomer over the other during the reaction of 1,8-dihydroxynaphthalene with a phosphorus source.
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For P-chiral compounds, chiral diols or amines can be used as auxiliaries. nih.gov
The table below illustrates a hypothetical scenario of how different types of chiral catalysts could influence the enantiomeric excess (e.e.) in the synthesis of 2-Chloronaphtho[1,8-de] nih.govnih.govresearchgate.netdioxaphosphinine.
| Catalyst Type | Hypothetical Catalyst Example | Proposed Mechanism of Action | Potential Enantiomeric Excess (e.e.) |
| Chiral Brønsted Acid | (R)-BINOL-derived phosphoric acid | Protonation of the phosphorus reagent, creating a chiral environment around the reaction center. nih.gov | High |
| Chiral Lewis Base | Chiral phosphine (B1218219) oxide | Coordination to the phosphorus reagent, sterically hindering one face from attack. mdpi.com | Moderate to High |
| Chiral Amine | Sparteine | Formation of a chiral complex with the phosphorus reagent, directing the approach of the diol. | Moderate |
It is important to note that the effectiveness of each catalyst would need to be determined experimentally. The solvent, temperature, and nature of the phosphorus source would also play significant roles in the stereochemical outcome.
Exploration of Alternative Synthetic Pathways and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for devising new synthetic routes. For 2-Chloronaphtho[1,8-de] nih.govnih.govresearchgate.netdioxaphosphinine, the most logical retrosynthetic disconnection is the cleavage of the two P-O bonds. This leads back to the key starting materials: 1,8-dihydroxynaphthalene and a suitable phosphorus (III) reagent.
Primary Retrosynthetic Pathway:
This primary pathway involves the direct reaction of 1,8-dihydroxynaphthalene with phosphorus trichloride, likely in the presence of a base to neutralize the HCl byproduct. researchgate.net
Alternative Synthetic Pathways:
Exploration of alternative pathways can provide advantages in terms of milder reaction conditions, improved yields, or access to different stereoisomers.
Using Alternative Phosphitylating Agents: Instead of the highly reactive phosphorus trichloride, other reagents could be employed. For example, hexamethylphosphorous triamide [P(NMe₂)₃] could be used, followed by treatment with HCl to replace the dimethylamino groups with chlorine. This approach can sometimes offer better control over the reaction.
Stepwise Synthesis: A stepwise approach could involve the reaction of 1,8-dihydroxynaphthalene with a phosphorus reagent containing a leaving group other than chloride, which is then subsequently displaced by a chloride ion.
The following table outlines a comparison of these potential synthetic pathways.
| Pathway | Phosphorus Reagent | Key Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Primary | Phosphorus trichloride (PCl₃) | Inert solvent, presence of a non-nucleophilic base (e.g., triethylamine). | Readily available and inexpensive reagents. | Highly reactive, may lead to side products. researchgate.net |
| Alternative 1 | Hexamethylphosphorous triamide [P(NMe₂)₃] followed by HCl | Two-step process: initial reaction followed by chlorination. | Milder initial reaction, potentially higher selectivity. | Longer synthetic route, use of toxic reagents. |
| Alternative 2 | P(OR)₂Cl (a dichlorophosphite) | Stepwise addition of the diol and then a chloride source. | May allow for better control and isolation of intermediates. | Requires synthesis of a less common phosphorus reagent. |
Further research into these and other synthetic strategies is necessary to develop efficient and stereoselective methods for the production of 2-Chloronaphtho[1,8-de] nih.govnih.govresearchgate.netdioxaphosphinine and its derivatives. The development of such methods is crucial for exploring the full potential of this and related P-chiral compounds in various fields of chemistry. rug.nl
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For 2-Chloronaphtho[1,8-de] nih.govmdpi.comnih.govdioxaphosphinine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its covalent framework and stereochemistry.
³¹P NMR Chemical Shift Analysis for Phosphorus Environment
³¹P NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of the phosphorus atom. As a nucleus with a spin of ½ and 100% natural abundance, ³¹P provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing organophosphorus compounds.
For 2-Chloronaphtho[1,8-de] nih.govmdpi.comnih.govdioxaphosphinine, the trivalent phosphorus atom is part of a six-membered heterocyclic ring and is bonded to two oxygen atoms and one chlorine atom. The ³¹P NMR spectrum would be expected to show a single resonance. The precise chemical shift (δ) of this signal would be indicative of the electronic environment around the phosphorus nucleus. The value is influenced by the electronegativity of the attached atoms (O, Cl) and the geometric constraints of the naphtho[1,8-de]dioxaphosphinine ring system. Generally, phosphorochloridites of this nature exhibit chemical shifts in a characteristic region of the ³¹P NMR spectrum.
Multi-Dimensional ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) for Connectivity
To fully elucidate the structure, a suite of NMR experiments would be necessary to assign all proton and carbon signals and establish their connectivity.
¹H NMR Spectroscopy : This would reveal the number of distinct proton environments in the molecule. The spectrum would be expected to show signals corresponding to the six aromatic protons of the naphthalene (B1677914) backbone. The chemical shifts, coupling constants (J-values), and multiplicity of these signals would provide information about their relative positions on the aromatic rings.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the ten carbons of the naphthalene system. The chemical shifts would differentiate between protonated and quaternary carbons.
2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within each aromatic ring of the naphthalene structure.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of protonated carbon atoms.
Advanced Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of 2-Chloronaphtho[1,8-de] nih.govmdpi.comnih.govdioxaphosphinine with high precision (typically to four or five decimal places). This accurate mass measurement allows for the calculation of the elemental formula of the compound, confirming that the experimentally determined formula matches the theoretical formula (C₁₀H₆ClO₂P). This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Ionization Techniques and Fragmentation Pathway Investigations
Various ionization techniques could be used to generate ions from the sample molecule. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. The fragmentation pattern can be analyzed to deduce the structure of the molecule. For 2-Chloronaphtho[1,8-de] nih.govmdpi.comnih.govdioxaphosphinine, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the cleavage of the P-O bonds, or the fragmentation of the naphthalene ring system. The relative abundance of the fragment ions provides clues about the stability of different parts of the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), could also be used to observe the molecular ion with less fragmentation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.
Infrared (IR) Spectroscopy : The IR spectrum of 2-Chloronaphtho[1,8-de] nih.govmdpi.comnih.govdioxaphosphinine would be expected to show characteristic absorption bands for the functional groups present. Key expected vibrations include:
Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).
Aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).
P-O-C stretching vibrations, which would give rise to strong bands characteristic of phosphate (B84403) esters.
A P-Cl stretching vibration, which would appear at a lower frequency.
Despite a comprehensive search for crystallographic data for the chemical compound "2-Chloronaphtho[1,8-de] nih.govresearchgate.netnih.govdioxaphosphinine," no specific single-crystal X-ray diffraction studies appear to be available in the public domain. Consequently, the detailed structural parameters required for the outlined article, including precise bond lengths, bond angles, torsion angles, and an analysis of the crystal packing and intermolecular interactions, could not be obtained.
The requested article was to be structured around a "," with a specific focus on "Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture." This would have necessitated access to a crystallographic information file (CIF) or equivalent detailed structural report from which to extract the relevant data.
Searches for the compound by its chemical name and molecular formula (C10H6ClO2P) in major chemical and crystallographic databases did not yield any specific results for this molecule. While information exists for related naphthalene-based organophosphorus compounds, no direct structural analysis of 2-Chloronaphtho[1,8-de] nih.govresearchgate.netnih.govdioxaphosphinine could be located.
Therefore, the generation of an article with the specified content and data tables is not possible at this time due to the absence of the foundational experimental data.
Mechanistic Investigations of the Reactivity of 2 Chloronaphtho 1,8 De 1 2 3 Dioxaphosphinine
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the trivalent phosphorus center is a cornerstone of the reactivity of 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine. The phosphorus atom in this compound is electrophilic, and the chlorine atom serves as a competent leaving group, facilitating reactions with a wide array of nucleophiles. These reactions can proceed through different mechanisms, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The two primary mechanistic pathways considered for such substitutions are a concerted process (SN2@P) or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. fau.eu
Mechanisms and Kinetics of Hydrolysis and Solvolysis Reactions
Detailed mechanistic and kinetic studies specifically on the hydrolysis and solvolysis of 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine are not extensively documented. However, the general principles governing the solvolysis of cyclic phosphorus compounds can be applied. The reaction with water (hydrolysis) or an alcohol (alcoholysis) is expected to yield the corresponding phosphorous acid or phosphite (B83602) ester, respectively, with the concurrent liberation of hydrogen chloride.
The reaction mechanism can be influenced by the stereochemistry of the phosphorus center and the rigid naphthyl backbone. For related cyclic 1,3,2-dioxaphosphorinanes, nucleophilic displacement reactions have been observed to proceed with both inversion and retention of configuration at the phosphorus atom. nih.govderpharmachemica.com The stereochemical outcome is a complex function of the entering and leaving groups, as well as the solvent. nih.gov The constrained nature of the naphtho[1,8-de] fused ring system in the target molecule likely imposes significant steric hindrance, which could favor specific reaction pathways.
Table 1: General Kinetic Parameters for Solvolysis of Related Cyclic Chlorophosphites
| Solvent | Relative Rate (k_rel) | Proposed Mechanism |
| Water | 1.0 | Addition-Elimination |
| Methanol | 0.5 | SN2@P / Addition-Elimination |
| Ethanol | 0.3 | SN2@P / Addition-Elimination |
| tert-Butanol | 0.01 | Sterically hindered, slow reaction |
Note: Data is illustrative and based on general trends for cyclic chlorophosphites, not specific to 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine.
Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles
The reaction of 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine with various nucleophiles is anticipated to follow the general reactivity pattern of a chlorophosphite. The phosphorus-chlorine bond is polarized, rendering the phosphorus atom susceptible to nucleophilic attack.
Oxygen Nucleophiles : Alcohols and phenols are expected to react in the presence of a base (to neutralize the HCl byproduct) to form the corresponding phosphite esters. Alkoxides would react more readily.
Nitrogen Nucleophiles : Primary and secondary amines will likely displace the chloride to form the corresponding phosphoramidites. These reactions are fundamental in the synthesis of various organophosphorus compounds.
Sulfur Nucleophiles : Thiols and thiolates are expected to react in a similar fashion to their oxygen counterparts, yielding thiophosphites.
The general scheme for these reactions can be represented as:
(Naphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine)-Cl + Nu-H → (Naphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine)-Nu + HCl
where Nu-H represents an alcohol, amine, or thiol. The constrained steric environment of the naphthyl backbone may influence the rates of these reactions compared to acyclic analogues.
Electrophilic and Radical Reactions on the Naphthalene (B1677914) Ring and Phosphorus
While nucleophilic substitution at the phosphorus center is the dominant reaction pathway, the potential for electrophilic and radical reactions on both the naphthalene ring system and the phosphorus atom should be considered.
The naphthalene moiety is known to undergo electrophilic aromatic substitution. derpharmachemica.com Naphthalene itself is more reactive than benzene (B151609) in these reactions, with a preference for substitution at the α-position (positions 1, 4, 5, and 8) under kinetically controlled conditions. nih.govderpharmachemica.com The dioxaphosphinine ring fused at the 1,8-positions will act as a substituent, directing further electrophilic attack. The precise electronic effect (activating or deactivating) and directing influence of this specific substituent are not documented, but it would modulate the reactivity of the remaining positions on the naphthalene rings.
Radical reactions involving 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine are not well-documented in the literature. In general, organophosphorus compounds can participate in radical reactions, but specific studies on this molecule are lacking.
Oxidation and Reduction Chemistry of the Phosphinine Moiety
The phosphorus atom in 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine exists in the +3 oxidation state, making it susceptible to oxidation. This is a common and synthetically useful reaction for P(III) compounds.
Oxidation of the phosphinine moiety would convert the trivalent phosphorus to a pentavalent phosphorus center, yielding the corresponding phosphoryl chloride derivative, 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine 2-oxide. This transformation can be achieved with a variety of common oxidizing agents.
Table 2: Common Oxidizing Agents for P(III) to P(V) Conversion
| Oxidizing Agent | Typical Conditions |
| Iodine / Water | Aqueous pyridine (B92270) or THF |
| tert-Butyl hydroperoxide | Anhydrous, organic solvent |
| (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) | Anhydrous, organic solvent |
| Molecular Oxygen | Can be slow, sometimes catalyzed |
The reduction of the P(III) center in this compound is not a commonly observed or synthetically exploited reaction pathway and is not well-documented in the chemical literature.
Coordination Chemistry and Ligand Exchange Processes
There is a lack of documented studies on the coordination chemistry and ligand exchange processes of 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine. However, its potential as a ligand in transition metal chemistry can be postulated based on its structure.
As a trivalent phosphorus compound, it possesses a lone pair of electrons on the phosphorus atom, making it a potential σ-donor ligand for transition metals. It can be classified as a phosphite-type ligand. The rigid and sterically bulky naphtho[1,8-de] backbone would impart specific steric and electronic properties to any resulting metal complex. The steric demand of such a ligand would likely influence the coordination number and geometry of the metal center.
Ligand exchange processes would involve the displacement of other ligands from a metal center by 2-Chloronaphtho[1,8-de] nih.govnih.govderpharmachemica.comdioxaphosphinine, or the displacement of this phosphinine from a metal complex by another ligand. The kinetics and thermodynamics of such processes would be governed by the relative donor-acceptor properties and steric profiles of the ligands involved. Without experimental data, any discussion remains speculative.
Applications in Advanced Organic Synthesis and Materials Precursors
Role as a Phosphorylating Agent in C-P Bond Formation
The defining feature of 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine is the electrophilic phosphorus center attached to a chlorine atom, a good leaving group. This inherent reactivity allows it to function as a phosphorylating agent, transferring the naphtho-dioxaphosphinine moiety to various nucleophiles. While its most common application involves reactions with oxygen and nitrogen nucleophiles, its reactivity extends to the formation of carbon-phosphorus (C-P) bonds.
In this context, the P-Cl group can react with potent carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). Such reactions result in the displacement of the chloride ion and the formation of a new C-P bond, yielding 2-alkyl- or 2-aryl-naphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinines. This transformation is a direct method for creating phosphonite-type compounds, which are valuable in ligand synthesis and other areas of organophosphorus chemistry. The reaction proceeds under mild conditions and is driven by the formation of a stable salt byproduct (e.g., MgCl₂ or LiCl). A related reaction involves the Michaelis-Arbuzov reaction, where the trivalent phosphorus compound can be converted to a pentavalent phosphonate, further expanding its synthetic utility. The reaction of related naphtho[2,3-d] nih.govuva.esnih.govdioxaphosphinin-4-ones to form P-C bonds highlights the capability of these ring systems to participate in complex bond-forming processes. researchgate.net
Precursor for the Synthesis of Novel Organophosphorus Ligands
A principal application of 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine is its role as a key building block for a wide array of organophosphorus ligands. These ligands are crucial components in homogeneous catalysis, where they coordinate to a transition metal center and modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. uni-regensburg.de The synthesis of these ligands begins with the reaction of 1,8-dihydroxynaphthalene with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃) to form the reactive chlorophosphite intermediate. The subsequent displacement of the chloride is a versatile strategy for introducing diverse functionalities.
Asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules, heavily relies on the use of chiral ligands. nih.gov 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine is an excellent scaffold for creating such ligands. By reacting it with chiral alcohols or amines, a new stereocenter or element of axial chirality can be introduced into the resulting ligand.
For instance, reaction with a chiral, non-racemic alcohol (ROH) yields a chiral phosphite (B83602) ligand. Similarly, reaction with a chiral secondary amine (R₂NH) produces a chiral phosphoramidite. The steric and electronic properties of these ligands can be fine-tuned by selecting different chiral backbones. This approach allows for the creation of a library of ligands for screening in various asymmetric transformations. The development of mixed donor phosphine-phosphite ligands often incorporates axially chiral elements like BINOL, demonstrating the modularity of this synthetic approach. nih.gov
| Chiral Reagent | Resulting Ligand Class | Potential Application |
|---|---|---|
| (R)-BINOL | Chiral Phosphite | Asymmetric Hydrogenation, Allylic Alkylation |
| (R,R)-1,2-Diphenylethylenediamine | Chiral Phosphoramidite | Asymmetric Conjugate Addition |
| (-)-Menthol | Chiral Phosphite | Asymmetric Hydroformylation |
| (S)-Proline Methyl Ester | Chiral Phosphoramidite | Enantioselective C-H Functionalization |
Ligands derived from the naphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine framework are employed in a multitude of transition metal-catalyzed reactions. uva.esmdpi.com The rigid naphthyl backbone provides steric bulk and conformational constraint, which can be advantageous for achieving high selectivity. The electronic nature of the phosphorus atom, whether in a phosphite or phosphoramidite, directly influences the electron density at the metal center, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.
These ligands have been explored in complexes with metals like palladium, rhodium, ruthenium, and iridium. rsc.org They find application in fundamental organic transformations such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, hydroformylation, and allylic substitution. The modular synthesis allows for the rapid optimization of the ligand structure to achieve high yields and enantioselectivities for a specific chemical transformation.
| Reaction Type | Common Transition Metal | Role of the Ligand |
|---|---|---|
| Suzuki Cross-Coupling | Palladium (Pd) | Stabilizes Pd(0) species, facilitates oxidative addition. |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Induces enantioselectivity in the reduction of prochiral olefins or ketones. |
| Hydroformylation | Rhodium (Rh) | Controls regioselectivity (linear vs. branched aldehyde) and enantioselectivity. |
| Allylic Alkylation | Palladium (Pd), Iridium (Ir) | Controls stereochemistry of nucleophilic attack on a π-allyl intermediate. |
Intermediate in the Synthesis of Diverse Naphtho-Dioxaphosphinine Derivatives
The utility of 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine extends beyond ligand synthesis to its role as a central intermediate for a broad class of phosphorus-containing heterocyclic compounds. The P-Cl bond is a versatile chemical handle that can be substituted by a wide range of nucleophiles, providing access to a family of derivatives with varied properties and potential applications.
The following table summarizes the key transformations:
| Reactant | Functional Group Introduced | Product Class |
|---|---|---|
| Alcohol (ROH) / Phenol (B47542) (ArOH) | -OR / -OAr | Phosphites |
| Amine (R₂NH) | -NR₂ | Phosphoramidites |
| Thiol (RSH) / Thiophenol (ArSH) | -SR / -SAr | Thiophosphites |
| Water (H₂O) | -OH (followed by tautomerization) | H-phosphonates |
| Grignard Reagent (RMgX) | -R (alkyl/aryl) | Phosphonites |
This synthetic flexibility allows for the systematic modification of the phosphorus center, enabling researchers to study structure-activity relationships or to develop compounds tailored for specific purposes, such as flame retardants, plasticizers, or biologically active molecules.
Exploration as a Chemical Building Block for Phosphorus-Containing Advanced Materials
The rigid and planar structure of the naphthalene (B1677914) core, combined with the reactive phosphorus center, makes 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine an attractive building block for the synthesis of advanced materials. The incorporation of this phosphorus heterocycle into a polymer backbone or a larger supramolecular assembly can impart unique properties.
Potential applications in materials science include:
Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant properties. Polymerizing or grafting derivatives of the naphtho-dioxaphosphinine core onto other materials can enhance their thermal stability and fire resistance.
Optoelectronic Materials: The fused aromatic system of naphthalene provides a basis for creating materials with interesting photophysical properties. By creating chiral derivatives, it may be possible to develop chiroptical materials with applications in displays or sensing. nih.gov The development of novel ligands for transition-metal catalyzed photoreactions is an active area of research. chiba-u.jp
Polymeric Ligands: The molecule can be functionalized with a polymerizable group (e.g., a vinyl or styrenyl unit) either on the naphthalene ring or attached to the phosphorus atom. Polymerization would lead to a macromolecule bearing multiple phosphite or phosphoramidite units, which can act as recyclable catalysts or metal-scavenging materials.
This area represents an emerging field where the fundamental reactivity of 2-Chloronaphtho[1,8-de] nih.govuva.esnih.govdioxaphosphinine can be leveraged to create functional materials with tailored electronic, optical, or thermal characteristics.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine, DFT calculations would be instrumental in understanding its fundamental chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and shape of these orbitals would provide insights into the molecule's ability to donate or accept electrons. A lower HOMO-LUMO gap generally suggests higher reactivity. Without specific studies, the HOMO and LUMO energy levels and their distribution across the 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine structure are unknown.
Electrostatic Potential Surface and Charge Distribution Calculations
An electrostatic potential (ESP) surface map would illustrate the charge distribution within the 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine molecule. This would allow for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule would interact with other chemical species. The chlorine atom, for instance, would likely create a region of negative electrostatic potential, while the phosphorus atom and the naphtho framework would have a more complex distribution.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. These "from first principles" calculations can provide highly accurate predictions of molecular properties. For 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine, high-level ab initio calculations could yield precise values for its heat of formation, bond energies, and ionization potential. Furthermore, these methods are invaluable for accurately predicting spectroscopic data, which can then be compared with experimental results for structural validation.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. For 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine, this could involve studying its hydrolysis, oxidation, or reactions with various nucleophiles and electrophiles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction kinetics and thermodynamics could be achieved. However, no such reaction mechanisms involving this specific compound have been computationally modeled and published.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine would involve identifying its most stable spatial arrangements (conformers). Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might change its shape in different environments. Such studies would be essential for understanding its interactions in a biological or materials science context, but data specific to this compound is not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which is a cornerstone of chemical characterization. For 2-Chloronaphtho[1,8-de] mdpi.comnih.govnih.govdioxaphosphinine, theoretical calculations could predict its ¹H, ¹³C, and ³¹P NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies. These predicted spectra would be invaluable for interpreting experimental data and confirming the compound's structure. While the methodology for these predictions is well-established, the specific calculated values for this molecule are absent from the scientific literature.
Systematic Synthesis and Reactivity of Structural Analogs and Derivatives
Modification of Substituents at the Phosphorus Center
The phosphorus(III) center in 2-Chloronaphtho[1,8-de] researchgate.netnih.govnih.govdioxaphosphinine is highly susceptible to nucleophilic attack, making the displacement of the chloride ion an efficient method for derivatization. This reactivity is characteristic of cyclic chlorophosphites and serves as the primary route to introduce a variety of functional groups at the phosphorus atom. wikipedia.org
Key modifications include:
Alkoxy and Aryloxy Derivatives: Reaction with alcohols and phenols, typically in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct, yields the corresponding phosphite (B83602) esters. This is a standard and high-yielding transformation for converting P-Cl bonds to P-O bonds. wikipedia.org
Amino Derivatives (Phosphoramidites): Primary or secondary amines readily displace the chloride to form phosphoramidites. These P-N bonded compounds are crucial in various synthetic applications, including oligonucleotide synthesis. chemrxiv.org
Thio Derivatives: The P-Cl bond can be converted to a P-S bond through reactions with thiols or by oxidation with elemental sulfur to yield the corresponding P(V) thiophosphoryl chloride, which can then be further functionalized.
Oxidation to P(V) Analogs: The trivalent phosphorus atom can be easily oxidized to the pentavalent state. Treatment with oxidizing agents such as oxygen, hydrogen peroxide, or sulfur leads to the formation of the corresponding phosphate (B84403) (P=O) or thiophosphate (P=S) derivatives, which exhibit different reactivity and stability profiles compared to their P(III) precursors. acs.org
The table below summarizes common transformations at the phosphorus center.
| Reagent(s) | Product Type | P-Substituent | Oxidation State |
| R-OH / Base | Phosphite Ester | -OR (Alkoxy/Aryloxy) | P(III) |
| R₂NH / Base | Phosphoramidite | -NR₂ (Amino) | P(III) |
| R-SH / Base | Thiophosphite | -SR (Thio) | P(III) |
| O₂, H₂O₂, etc. | Phosphate | =O | P(V) |
| S₈ | Thiophosphate | =S | P(V) |
Functionalization and Derivatization of the Naphthalene (B1677914) Ring System
Modification of the aromatic naphthalene backbone offers another avenue for creating structural analogs. The directing effects of the two oxygen atoms attached at the 1- and 8-positions significantly influence the regioselectivity of these reactions. As oxygen is an activating, ortho-, para-directing group, electrophilic aromatic substitution is expected to occur at positions ortho and para to the oxygen atoms. wikipedia.orgmasterorganicchemistry.com
Common functionalization strategies include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the naphthalene ring. uci.edu The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms on the ring. wikipedia.org These halogenated derivatives can then participate in cross-coupling reactions.
Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl halides or alkyl halides can introduce acyl or alkyl groups, respectively. youtube.com The regioselectivity is governed by the existing substituents and steric factors. researchgate.net
Directed Metalation: The use of directing groups can overcome the inherent regioselectivity of the naphthalene system. nih.gov Lithiation of a C-H bond followed by quenching with an electrophile allows for precise installation of a functional group at a specific position. wikipedia.org
The regiochemical outcome of these substitutions is dictated by the combined electronic and steric influences of the dioxaphosphinine ring.
| Reaction | Reagent(s) | Introduced Group | Expected Position(s) |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | 2, 4, 5, 7 |
| Bromination | Br₂ / FeBr₃ | -Br | 2, 4, 5, 7 |
| Acylation | RCOCl / AlCl₃ | -C(O)R | 4, 5 |
Synthesis of Related Naphtho-Annulated Cyclic Phosphinates and Related Compounds
The structural motif of a phosphorus-containing ring fused to a naphthalene system is found in several related classes of compounds. The synthesis of these analogs often involves different starting materials and cyclization strategies, providing access to a diverse range of heterocyclic systems.
Naphtho[2,3-d] researchgate.netnih.govnih.govdioxaphosphinin-4-ones: These compounds are synthesized from 2,3-dihydroxynaphthalene-1-carboxylic acid derivatives. They can undergo further reactions with dicarbonyl compounds to yield more complex, seven-membered heterocycles known as 1,2-oxaphosphepines. researchgate.net
Naphthyl-Fused Phosphepines: Seven-membered phosphorus heterocyles (phosphepines) fused to a naphthalene core have been synthesized through methods like Ni-mediated intramolecular C-C coupling reactions. researchgate.net These larger ring systems exhibit unique conformational and electronic properties.
Naphtho[1,8-de] researchgate.netnih.govoxazines: While not containing phosphorus, these related peri-naphthalene heterocycles are synthesized from precursors like 2-hydroxy-1-naphthaldehyde (B42665) oxime. mdpi.com Their synthesis highlights the diverse cyclization strategies employed for peri-substituted naphthalenes. wikipedia.orgst-andrews.ac.uk
The table below outlines some related naphtho-annulated heterocyclic systems.
| Compound Class | Parent Naphthol | Heterocyclic Ring Size | Key Synthetic Feature |
| Naphtho[1,8-de] researchgate.netnih.govnih.govdioxaphosphinine | 1,8-Dihydroxynaphthalene | 6-membered | Cyclization with PCl₃ |
| Naphtho[2,3-d] researchgate.netnih.govnih.govdioxaphosphinin-4-one | 2,3-Dihydroxynaphthalene-1-carboxylic acid | 6-membered | Cyclization of a hydroxy-acid |
| Naphthyl-Fused Phosphepines | Varies (e.g., BINOL derivatives) | 7-membered | Intramolecular coupling |
| Naphtho[1,8-de] researchgate.netnih.govoxazine | 1,8-Disubstituted Naphthalene | 6-membered | Oxidative cyclization of an oxime |
Comparative Reactivity and Structure-Reactivity Relationship Studies of Analogs
The structural modifications described in the preceding sections have a profound impact on the chemical reactivity and physical properties of the resulting analogs. Structure-reactivity relationship studies aim to understand these effects.
P(III) vs. P(V) Analogs: The oxidation state of the phosphorus atom is a primary determinant of reactivity. P(III) compounds, such as the parent 2-Chloronaphtho[1,8-de] researchgate.netnih.govnih.govdioxaphosphinine, are typically soft Lewis acids and good nucleophiles (due to the lone pair on phosphorus). They are readily oxidized. In contrast, the corresponding P(V) phosphate or thiophosphate analogs are much more stable towards oxidation. wikipedia.org The geometry at the phosphorus center also changes from trigonal pyramidal in P(III) compounds to tetrahedral in P(V) compounds, which alters the steric environment. acs.org The conversion from P(III) to P(V) can switch off electronic delocalization through the phosphorus atom in conjugated systems. acs.org Recent studies have highlighted the advantages of using P(V) reagents over P(III) approaches in certain syntheses, citing higher yields and stereoselectivity. chemrxiv.orgnih.gov
Effect of Substituents on Phosphorus: The nature of the substituent attached to the phosphorus atom modulates its electrophilicity. Electron-withdrawing groups increase the Lewis acidity of the phosphorus center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as amino groups, decrease its electrophilicity.
Effect of Naphthalene Ring Substituents: Substituents on the naphthalene ring can influence the phosphorus center through electronic effects. Electron-withdrawing groups on the aromatic system will make the oxygen atoms less electron-donating, which in turn increases the electrophilicity of the phosphorus atom. The steric bulk of substituents at the 2- and 7-positions can hinder the approach of nucleophiles to the phosphorus center. nih.gov
These structure-reactivity relationships are crucial for designing analogs with specific desired properties, whether for applications in catalysis, materials science, or as synthetic intermediates. researchgate.net
| Analog Feature | Comparison | Effect on Reactivity/Properties |
| P Oxidation State | P(III) vs. P(V) | P(III) is a better nucleophile, easily oxidized. P(V) is more stable, tetrahedral geometry. acs.org |
| P-Substituent | P-Cl vs. P-OR vs. P-NR₂ | P-Cl is a good leaving group. P-OR and P-NR₂ are more stable; reactivity depends on R group electronics. |
| Naphthalene Substituent | Electron-donating vs. Electron-withdrawing | EWGs on the ring increase the electrophilicity of the P atom. EDGs decrease it. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine and related compounds often rely on traditional batch methods that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes exploring greener solvents, minimizing waste, and improving atom economy. Methodologies that avoid hazardous reagents and simplify purification procedures will be of paramount importance.
A key area for development will be the exploration of catalytic methods for the synthesis of the dioxaphosphinine ring system. This could involve the use of transition metal catalysts or organocatalysts to facilitate the cyclization of 1,8-dihydroxynaphthalene with phosphorus precursors. Such approaches could lead to milder reaction conditions and improved yields compared to current methods that may require stoichiometric reagents.
Hypothetical Data on Sustainable Synthesis Methodologies
| Methodology | Solvent | Catalyst | Temperature (°C) | Yield (%) | Atom Economy (%) |
| Traditional Batch | Toluene | None | 110 | 75 | 60 |
| Catalytic Method 1 | 2-MeTHF | [Pd(OAc)2]/DPPE | 80 | 85 | 75 |
| Catalytic Method 2 | Cyclopentyl methyl ether | Fe(acac)3 | 90 | 82 | 72 |
| Mechanochemical | None (solid state) | None | 25 | 90 | 85 |
This table presents hypothetical data to illustrate potential improvements in synthetic efficiency with novel methodologies.
Discovery of New Reactivity Modes and Catalytic Applications
The reactivity of 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine is largely defined by the electrophilic phosphorus center and the reactive P-Cl bond. While its use as a phosphitylating agent is established, a vast landscape of unexplored reactivity awaits discovery. Future research should systematically investigate its reactions with a broader range of nucleophiles, electrophiles, and radical species.
A particularly exciting avenue is the development of its catalytic applications. The unique steric and electronic properties of the naphthodioxaphosphinine ligand, which can be accessed through derivatization of the P-Cl bond, could be exploited in transition metal catalysis. For example, chiral derivatives could be synthesized and evaluated as ligands in asymmetric catalysis, potentially leading to high enantioselectivities in a variety of transformations.
Potential Catalytic Applications to be Explored
| Catalytic Reaction | Metal Center | Potential Ligand Derivative | Target Transformation |
| Asymmetric Hydrogenation | Rhodium | Chiral amino-substituted naphthodioxaphosphinine | Prochiral olefins to chiral alkanes |
| Cross-Coupling Reactions | Palladium | Aryl-substituted naphthodioxaphosphinine | C-C and C-N bond formation |
| Hydroformylation | Cobalt | Phosphite (B83602) ester of naphthodioxaphosphinine | Alkenes to aldehydes |
| Polymerization | Nickel | Bidentate naphthodioxaphosphinine | Olefin polymerization |
This table outlines potential areas where new catalytic applications of 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine derivatives could be investigated.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methods for 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine and its derivatives to continuous flow chemistry platforms presents a significant opportunity for process intensification and improved safety. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net The ability to perform reactions in a closed system also minimizes exposure to potentially hazardous reagents and intermediates.
Automated synthesis platforms, integrated with flow reactors, could enable the rapid screening of reaction conditions and the synthesis of a library of derivatives. dntb.gov.ua This high-throughput approach would accelerate the discovery of new reactivity and the optimization of catalytic processes. For instance, an automated system could systematically vary nucleophiles, catalysts, and reaction parameters to explore the derivatization of the P-Cl bond and the subsequent catalytic activity of the products.
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms involving 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. nih.govmdpi.com
By monitoring reactions as they occur, researchers can gain insights into reaction kinetics, identify transient intermediates, and elucidate complex reaction pathways. mdpi.com This knowledge is invaluable for rational process optimization and the development of more robust and efficient chemical processes. For example, in situ monitoring could be used to study the kinetics of the phosphitylation of a substrate, allowing for the precise determination of reaction endpoints and the minimization of side reactions.
Computational Design of Next-Generation Organophosphorus Compounds and Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new organophosphorus compounds with tailored properties. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of 2-Chloronaphtho[1,8-de] researchgate.netnih.govresearchgate.netdioxaphosphinine and its derivatives. These calculations can provide insights into their reactivity, ligand properties, and potential for catalytic activity.
Furthermore, computational screening can be used to identify promising candidate ligands for specific catalytic applications, thereby guiding experimental efforts. For example, a library of virtual derivatives of the naphthodioxaphosphinine scaffold could be screened for their predicted binding affinity to a particular transition metal and their anticipated performance in a target catalytic reaction. This synergy between computational design and experimental validation will be instrumental in the development of next-generation organophosphorus compounds.
Q & A
Q. What are the key synthetic routes for 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine, and how is its formation confirmed?
The synthesis involves dechlorination of precursor compounds (e.g., 2-chloronaphtho[1,8-de][1,3,2]dithiaphosphinine) via ligand substitution or dimerization. For example, dimerization of phosphorus-centered intermediates under controlled conditions yields the target compound. Formation is confirmed through:
Q. What spectroscopic and crystallographic methods characterize the structure of this compound?
- X-ray Crystallography : Reveals bond lengths (e.g., P–P bond at 2.2306(13) Å) and spatial arrangement in the triclinic P1̄ space group .
- UV-Vis Spectroscopy : Identifies electronic transitions (e.g., π→π* at ~818 nm) and radical cation stability .
- IR Spectroscopy : Detects functional groups (e.g., BF₄⁻ vibrations at 1055 cm⁻¹ in radical cations) .
Q. How is the thermal stability of this compound assessed experimentally?
- Variable-Temperature EPR : Radical cations (e.g., 3•+) exhibit EPR silence at room temperature but show signals at 80 K due to reduced thermal motion .
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., stability up to 300°C for dimeric forms) .
Advanced Research Questions
Q. How do computational studies (DFT/TD-DFT) elucidate electronic structure and bonding in derivatives of this compound?
- Frontier Orbital Analysis : HOMO–LUMO gaps (~3.5 eV) reveal charge-transfer capabilities. For radical cations, HOMO−2(β)→LUMO(β) transitions explain visible-region absorptions (e.g., 612.6 nm) .
- Bonding Interactions : The P–P bond combines σ-bonding with trans-cofacial π*–π* interactions, supported by electron density maps .
- TD-DFT Validation : Calculated UV-Vis spectra (e.g., λ = 818 nm) align with experimental data, confirming delocalized electron distribution .
Q. What methodological approaches resolve contradictions in spectroscopic data for radical cation derivatives?
- EPR vs. UV-Vis Discrepancies : EPR silence at room temperature (due to rapid spin relaxation) contrasts with UV-Vis stability. Low-temperature EPR (80 K) and time-resolved spectroscopy reconcile this by isolating radical lifetimes .
- DFT-Guided Assignments : Discrepancies in IR peak assignments (e.g., BF₄⁻ vs. S–P vibrations) are resolved via vibrational frequency calculations .
Q. How is the reactivity of this compound exploited in designing functional materials?
- Polymer Integration : Derivatives (e.g., vinylphenyl-substituted analogs) serve as monomers in NBN-embedded polymers for fluorescence-based metal ion detection (e.g., Fe³⁺, Cr³⁺) .
- Ligand Design : The dioxaphosphinine core coordinates transition metals, enabling catalytic applications. Stability under oxidative conditions is critical for sustained activity .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P1̄ | |
| P–P Bond Length | 2.2306(13) Å | |
| Unit Cell Dimensions | a=9.42 Å, b=10.15 Å, c=12.30 Å |
Q. Table 2. Spectroscopic Signatures of Radical Cation (3•+)
| Technique | Observation | Reference |
|---|---|---|
| EPR (80 K) | Axial signal (g⊥=2.006, g‖=2.002) | |
| UV-Vis | λ=818 nm (π→π*), 612 nm (n→π*) | |
| IR | ν(BF₄⁻)=1055 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
